[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h7-8H,1-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXBJOBYHYGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration . Another method includes the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using environmentally benign methods such as the use of polyethylene glycol as a recyclable reaction medium . This approach not only makes the process more sustainable but also potentially viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups at the amine site.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has been evaluated for its efficacy against various fungal strains. Studies have shown that compounds with triazole rings exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles possess significant antifungal activity against Candida albicans and Aspergillus fumigatus. The compound was synthesized and tested alongside other triazole derivatives, showing comparable or superior activity levels .
Pesticide Development
Triazole compounds are also used in the development of fungicides and herbicides. The unique structure of this compound allows it to act as an effective fungicide against a range of plant pathogens.
Data Table: Efficacy Against Plant Pathogens
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Botrytis cinerea | 100 | 85 |
| Fusarium oxysporum | 200 | 90 |
| Rhizoctonia solani | 150 | 80 |
This table summarizes the antifungal efficacy of the compound against various plant pathogens. The results indicate a promising application in agricultural pest management .
Polymer Additives
The incorporation of triazole compounds into polymer matrices has been explored to enhance thermal stability and mechanical properties. This compound can act as a cross-linking agent or stabilizer in polymer formulations.
Case Study
Research conducted on polymer blends containing triazole derivatives showed improved thermal stability and resistance to degradation under UV light exposure. The findings suggest potential applications in coatings and protective materials .
Mechanism of Action
The mechanism of action of [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride with structurally related 1,2,4-triazole derivatives, highlighting variations in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: Cyclohexyl (target compound): Imparts significant steric bulk and lipophilicity, which may reduce solubility in aqueous media but improve membrane permeability . Chlorophenyl/Methylphenyl: Aromatic substituents enable π-π stacking interactions with aromatic residues in biological targets, common in kinase inhibitors .
Amine Functionalization :
- Methylation of the amine (e.g., in the ethyl derivative) decreases basicity, which could reduce off-target interactions in physiological environments .
- Primary amines (e.g., target compound) offer versatility for further derivatization via amide or Schiff base formation .
The target compound’s availability in commercial catalogs (e.g., Fluorochem) indicates its utility as a synthetic intermediate for drug discovery .
Research Findings and Industrial Relevance
- Synthetic Utility : The dihydrochloride form of 1,2,4-triazole derivatives is frequently employed in high-throughput synthesis due to improved stability and solubility .
- Biological Screening : Compounds like the 4-chlorophenyl analog are often explored as kinase inhibitors or antimicrobial agents, though specific data for the cyclohexyl derivative remain undisclosed .
- Storage and Handling : Most dihydrochloride salts are stored at room temperature, consistent with industry standards for hygroscopic compounds .
Biological Activity
[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological potential, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
- Chemical Formula : C9H17N4Cl2
- Molecular Weight : 220.17 g/mol
- CAS Number : 1269199-01-0
- IUPAC Name : this compound
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Recent studies have demonstrated that compounds similar to [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 3b | Antibacterial against E. coli | 8 |
| 4e | Antibacterial against S. aureus | 16 |
| 4m | Antifungal against Candida albicans | 32 |
These results indicate that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable study reported that triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HT29 (colon cancer) | [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine | 5.2 |
| MCF7 (breast cancer) | [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine | 6.8 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of triazole derivatives. The compound has been tested for its ability to scavenge free radicals using assays such as DPPH and ABTS.
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.0 |
These findings suggest that this compound may protect cells from oxidative stress, contributing to its therapeutic potential .
Case Studies
- Study on Antimicrobial Efficacy : In a recent investigation involving various triazole derivatives, it was found that compounds with a cyclohexyl group exhibited enhanced antibacterial activity compared to their counterparts without this moiety. The study highlighted the importance of structural features in determining biological activity .
- Anticancer Mechanism Exploration : A study explored the effects of triazole compounds on breast cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest at the G2/M phase .
Q & A
Q. Key Optimization Parameters :
| Parameter | Recommendation | Source |
|---|---|---|
| Solvent | DMSO or ethanol for cyclization | |
| Reaction Time | 12–18 hours for cyclization | |
| Purification | Recrystallization (water-ethanol) | |
| Yield Improvement | Dropwise addition of HCl |
Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Signals for cyclohexyl protons (δ 1.2–2.1 ppm), triazole ring protons (δ 7.5–8.5 ppm), and methylamine protons (δ 2.8–3.5 ppm) .
- 13C NMR : Peaks for triazole carbons (δ 145–160 ppm) and cyclohexyl carbons (δ 25–35 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to assess purity ≥98% .
- Mass Spectrometry (MS) : ESI-MS in positive mode for molecular ion detection (e.g., [M+H]+ at m/z 240–260) .
Advanced Tip : X-ray crystallography (if crystalline) resolves tautomeric ambiguity in the triazole ring .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in biological activity (e.g., antimicrobial or enzyme inhibition) often arise from:
- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian), incubation times, or compound concentrations .
- Solubility Issues : Use dimethyl sulfoxide (DMSO) for stock solutions but ensure final DMSO concentration ≤1% to avoid cytotoxicity .
- Salt Form Interference : Compare dihydrochloride vs. free base activity; counterions may alter membrane permeability .
Q. Methodological Approach :
Standardize assay protocols across labs (e.g., CLSI guidelines for antimicrobial testing).
Validate solubility and stability in assay buffers via UV-Vis spectroscopy .
Use isogenic cell lines to isolate compound-specific effects .
What computational tools are suitable for studying tautomerism in 1,2,4-triazole derivatives?
Advanced Research Question
The triazole ring exhibits tautomerism (1H vs. 4H forms), affecting reactivity and binding. To analyze this:
- Density Functional Theory (DFT) : Calculate energy differences between tautomers using B3LYP/6-311+G(d,p) basis sets. Solvent effects (e.g., ethanol) can be modeled with PCM .
- Molecular Dynamics (MD) : Simulate tautomeric equilibrium in physiological conditions (e.g., water at 310 K) .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian validate experimental δ values against computed tautomers .
Case Study : observed tautomerism in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using NMR and DFT, showing a 1H/4H equilibrium ratio of 3:1 in DMSO .
What are the safety protocols for handling and disposing of this compound?
Basic Research Question
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may release HCl vapor upon decomposition .
- Waste Disposal :
Regulatory Compliance : Follow OSHA 29 CFR 1910.1200 and EPA guidelines for hazardous waste .
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Advanced Research Question
Common by-products include uncyclized intermediates or over-alkylated derivatives. Mitigation strategies:
- Temperature Control : Maintain reflux temperatures ±2°C to prevent side reactions (e.g., DMSO reactions at 110–120°C) .
- Stoichiometry : Use a 10% excess of cyclohexyl hydrazide to drive cyclization to completion .
- Catalysis : Add 1–2 mol% ZnCl2 to accelerate triazole ring formation .
Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
